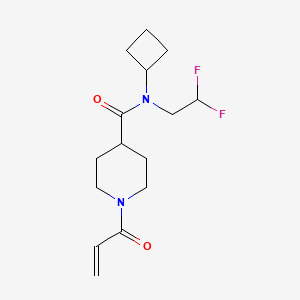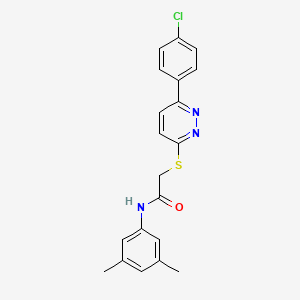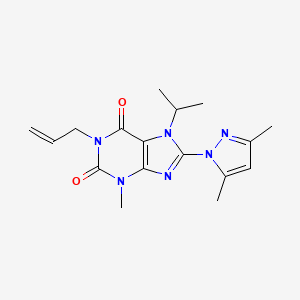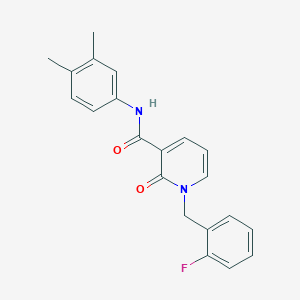
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for breaking down GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Mecanismo De Acción
As mentioned, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and not fully understood. However, some studies have suggested that it may increase the activity of certain GABA receptors, leading to increased inhibition of neurons. Additionally, this compound has been shown to increase the levels of certain neurochemicals, such as dopamine and serotonin, which can have a variety of effects on behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for GABA-AT. This means that it can be used to specifically target the GABAergic system without affecting other neurotransmitter systems. Additionally, this compound has been shown to be well-tolerated in animal studies, with few side effects reported.
However, one limitation of this compound is its relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to achieve sustained effects in animal studies, and may limit its potential therapeutic uses.
Direcciones Futuras
There are a variety of potential future directions for research on N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential as a treatment for addiction, particularly for cocaine addiction. Additionally, further studies could investigate its potential therapeutic uses for epilepsy, anxiety, and other conditions. Finally, researchers could explore the mechanisms underlying this compound's effects on neurotransmission and behavior, in order to better understand its potential uses and limitations.
Métodos De Síntesis
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butyl lithium, diethyl ether, and acetic anhydride. The final product is a white crystalline solid with a melting point of approximately 140-142°C.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic uses. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction, among other conditions. Additionally, this compound has been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine seeking behavior in rats.
Propiedades
IUPAC Name |
N-cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-2-14(20)18-8-6-11(7-9-18)15(21)19(10-13(16)17)12-4-3-5-12/h2,11-13H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZDAQCYQHHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N(CC(F)F)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)
![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)
![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)




![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)


![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)
